![molecular formula C14H10ClNO2S B5811716 3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one CAS No. 5354-54-1](/img/structure/B5811716.png)
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CM-BT and is synthesized through a multi-step process involving several chemical reactions. The purpose of
Aplicaciones Científicas De Investigación
CM-BT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of CM-BT is as a fluorescent probe for the detection of metal ions in biological systems. CM-BT has also been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of CM-BT is not yet fully understood. However, studies have shown that it binds to metal ions, including copper and zinc, and forms a complex that exhibits fluorescence. This complex can be used to detect metal ions in biological systems.
Biochemical and Physiological Effects:
CM-BT has been shown to exhibit anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that CM-BT inhibits the production of inflammatory cytokines and reduces the proliferation of cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of CM-BT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CM-BT is its ability to detect metal ions in biological systems. This makes it a valuable tool for studying metal ion homeostasis in cells. However, one limitation of CM-BT is its potential toxicity, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the study of CM-BT. One potential direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of CM-BT. Another direction is the use of CM-BT as a tool for studying metal ion homeostasis in cells. Additionally, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of CM-BT.
Métodos De Síntesis
The synthesis of CM-BT involves several steps, including the reaction of 4-chlorobenzyl alcohol with thionyl chloride to produce 4-chlorobenzyl chloride. This is followed by the reaction of 4-chlorobenzyl chloride with sodium 2-mercaptobenzothiazole to produce 4-chlorobenzyl 2-mercaptobenzothiazole. Finally, the reaction of 4-chlorobenzyl 2-mercaptobenzothiazole with sodium hydroxide produces CM-BT.
Propiedades
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-10-5-7-11(8-6-10)18-9-16-12-3-1-2-4-13(12)19-14(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBNQBWEBDKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968295 |
Source


|
| Record name | 3-[(4-Chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5354-54-1 |
Source


|
| Record name | 3-[(4-Chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
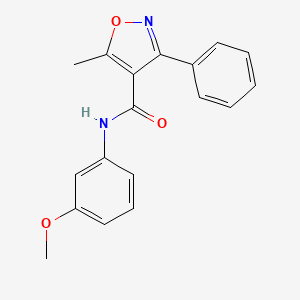
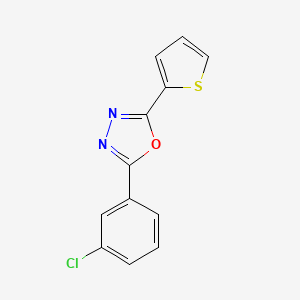
![4-(methylthio)-N-[3-{[4-(methylthio)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)

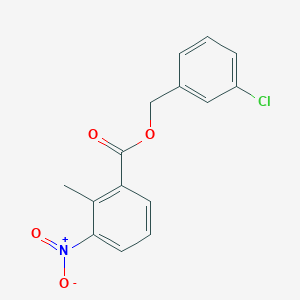
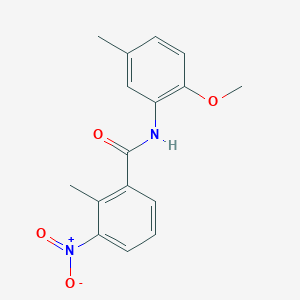

![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
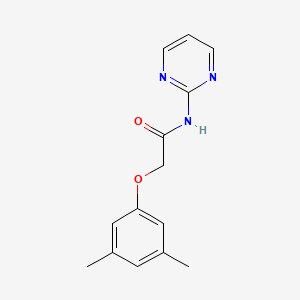
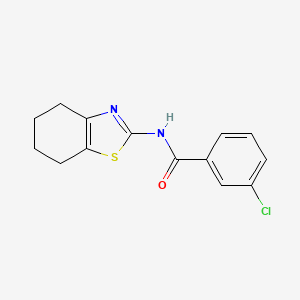
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)
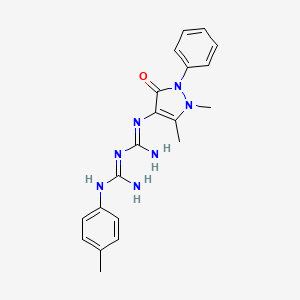
![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)